Oct-3-ynyl acetate Oct-3-ynyl acetate
Brand Name: Vulcanchem
CAS No.: 16491-59-1
VCID: VC18733136
InChI: InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-5,8-9H2,1-2H3
SMILES:
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

Oct-3-ynyl acetate

CAS No.: 16491-59-1

Cat. No.: VC18733136

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Oct-3-ynyl acetate - 16491-59-1

Specification

CAS No. 16491-59-1
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name oct-3-ynyl acetate
Standard InChI InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3-5,8-9H2,1-2H3
Standard InChI Key KNTSDHAMKRDSJI-UHFFFAOYSA-N
Canonical SMILES CCCCC#CCCOC(=O)C

Introduction

Synthetic Routes and Industrial Production

Laboratory-Scale Synthesis

Oct-3-ynyl acetate is synthesized via acid-catalyzed esterification of oct-3-yn-1-ol with acetic anhydride. A representative procedure, adapted from methodologies for propargyl acetates , involves:

  • Combining oct-3-yn-1-ol (1 mmol) with acetic anhydride (1.2 mmol) in the presence of concentrated sulfuric acid (3 drops).

  • Stirring the mixture at room temperature, followed by heating to 70°C to complete the reaction.

  • Purifying the product via column chromatography (ethyl acetate/hexane, 2:1) to yield Oct-3-ynyl acetate as a colorless liquid (65–75% yield) .

This method leverages the catalytic activity of H₂SO₄ to protonate the carbonyl oxygen of acetic anhydride, facilitating nucleophilic attack by the alcohol. The reaction’s efficiency depends on maintaining anhydrous conditions to prevent hydrolysis of the anhydride.

Industrial-Scale Considerations

Industrial production may employ continuous-flow reactors to optimize heat transfer and minimize side reactions. Advanced catalysts, such as immobilized lipases or ion-exchange resins, offer greener alternatives to sulfuric acid, reducing waste and improving selectivity . Process intensification techniques, including microwave-assisted heating, could further enhance reaction rates and yields.

Chemical Reactivity and Functionalization

The triple bond and ester group in Oct-3-ynyl acetate enable diverse transformations:

Oxidation Reactions

Oxidation of the triple bond yields α,β-unsaturated ketones or carboxylic acids. For example, treatment with KMnO₄ under acidic conditions produces a dicarboxylic acid, while milder oxidants like CrO₃ selectively generate ketones.

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-BaSO₄) reduces the triple bond to a single bond, yielding oct-3-enyl acetate. Full reduction to the saturated ester requires harsher conditions (e.g., H₂/Raney Ni).

Nucleophilic Substitution

The acetate group undergoes hydrolysis in basic media to regenerate oct-3-yn-1-ol. Alkaline conditions (NaOH/H₂O) facilitate saponification, whereas acidic conditions (HCl/MeOH) favor transesterification .

Cycloadditions and Cross-Coupling

The triple bond participates in Huigsen cycloadditions with azides to form triazoles, valuable in click chemistry. Palladium-catalyzed couplings (Sonogashira, Heck) enable carbon-carbon bond formation, expanding utility in polymer and pharmaceutical synthesis .

Biological and Pharmacological Applications

Anti-Tubercular Activity

Propargyl acetate derivatives, structurally akin to Oct-3-ynyl acetate, exhibit promising activity against Mycobacterium bovis (MIC = 3.87 μg/mL) . The internal ester configuration in Oct-3-ynyl acetate may enhance bioavailability compared to terminal esters, as seen in compound 17 (MIC = 125 μg/mL) . Mechanistic studies suggest inhibition of cell wall synthesis or interference with mycobacterial enzymes.

Enzyme Inhibition

The acetyloxy group serves as a hydrolyzable prodrug moiety, releasing oct-3-yn-1-ol upon esterase activity. This property is exploitable in designing targeted therapies for cancers overexpressing carboxylesterases .

Fragrance and Flavor Industry

Medium-chain acetates like Oct-3-ynyl acetate contribute fruity or floral notes to perfumes and food additives. Its stability under acidic conditions makes it suitable for use in carbonated beverages.

Comparative Analysis with Structural Analogs

PropertyOct-3-ynyl AcetateOct-1-yn-3-yl Acetate
IUPAC Nameoct-3-ynyl acetateoct-1-yn-3-yl acetate
Triple Bond PositionC3–C4C1–C2
Molecular FormulaC₁₀H₁₆O₂C₁₀H₁₈O₃
ReactivityHigher electrophilicityLower conjugation

The C3–C4 triple bond in Oct-3-ynyl acetate confers greater conjugation with the ester group, enhancing resonance stabilization and electrophilic character compared to its C1–C2 isomer .

Industrial and Research Challenges

Scalability and Cost

Sourcing oct-3-yn-1-ol, a specialty alcohol, remains a bottleneck. Advances in alkyne metathesis or biocatalytic routes could alleviate supply constraints.

Stability Issues

The compound’s sensitivity to moisture and light necessitates stabilized formulations for pharmaceutical use. Microencapsulation or lyophilization may mitigate degradation .

Regulatory Considerations

As a novel chemical entity, Oct-3-ynyl acetate requires thorough toxicological profiling to meet FDA and EMA guidelines. Genotoxicity and pharmacokinetic studies are imperative for drug development .

Future Directions

  • Drug Discovery: High-throughput screening of Oct-3-ynyl acetate against neglected tropical diseases.

  • Material Science: Incorporation into conductive polymers via oxidative polymerization.

  • Green Chemistry: Development of solvent-free synthesis using ball milling or ultrasound .

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